Cas no 2228172-10-7 (tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate)

Tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate is a protected amine derivative featuring a 5-chloropyridin-2-yl moiety, commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its tert-butyl carbamate (Boc) protecting group ensures selective reactivity, facilitating controlled deprotection under mild acidic conditions. The chloropyridine scaffold enhances its utility in cross-coupling reactions, while the propyl linker offers flexibility for further functionalization. This compound is valued for its stability, high purity, and compatibility with diverse synthetic protocols, making it suitable for constructing complex molecules in medicinal chemistry and material science applications. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate structure
2228172-10-7 structure
Product name:tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate
CAS No:2228172-10-7
MF:C13H20ClN3O2
Molecular Weight:285.769802093506
CID:5962069
PubChem ID:165965000

tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate
    • 2228172-10-7
    • tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
    • EN300-1893443
    • インチ: 1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-8-10(15)6-11-5-4-9(14)7-16-11/h4-5,7,10H,6,8,15H2,1-3H3,(H,17,18)
    • InChIKey: BJHNUCDXPPUGLW-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)CC(CNC(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 285.1244046g/mol
  • 同位素质量: 285.1244046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų
  • XLogP3: 1.6

tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1893443-1.0g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
1g
$1543.0 2023-05-23
Enamine
EN300-1893443-10.0g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
10g
$6635.0 2023-05-23
Enamine
EN300-1893443-1g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
1g
$1543.0 2023-09-18
Enamine
EN300-1893443-0.5g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
0.5g
$1482.0 2023-09-18
Enamine
EN300-1893443-0.25g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
0.25g
$1420.0 2023-09-18
Enamine
EN300-1893443-5g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
5g
$4475.0 2023-09-18
Enamine
EN300-1893443-0.1g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
0.1g
$1357.0 2023-09-18
Enamine
EN300-1893443-5.0g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
5g
$4475.0 2023-05-23
Enamine
EN300-1893443-2.5g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
2.5g
$3025.0 2023-09-18
Enamine
EN300-1893443-0.05g
tert-butyl N-[2-amino-3-(5-chloropyridin-2-yl)propyl]carbamate
2228172-10-7
0.05g
$1296.0 2023-09-18

tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate 関連文献

tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamateに関する追加情報

Chemical Profile of tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate (CAS No. 2228172-10-7)

tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate (CAS No. 2228172-10-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a tert-butyl carbamate moiety linked to an amino-substituted propyl chain and a 5-chloropyridine ring, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and development.

The structural composition of this molecule is particularly noteworthy, as it combines several pharmacophoric elements that are known to enhance biological activity. The 5-chloropyridine moiety, for instance, is a common feature in many bioactive molecules and has been extensively studied for its potential role in modulating enzyme activity and receptor binding. The presence of the tert-butyl carbamate group not only contributes to the overall molecular weight but also influences the solubility and metabolic stability of the compound, making it an attractive scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their versatile biological properties. Carbamates are known to exhibit inhibitory effects on various enzymes and have been explored as intermediates in the synthesis of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. The specific arrangement of functional groups in tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate suggests potential applications in these areas, particularly where precise modulation of biological pathways is required.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of new therapeutic agents. The amino-substituted propyl chain provides a flexible linker that can be modified to optimize binding interactions with target proteins or receptors. Additionally, the electron-withdrawing nature of the 5-chloropyridine ring may enhance the compound's affinity for certain biological targets by influencing electronic distributions across the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying promising candidates like tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate for further experimental validation. By leveraging high-throughput screening (HTS) and structure-based drug design (SBDD), scientists can rapidly assess the potential utility of this compound in addressing unmet medical needs.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions to introduce the 5-chloropyridine moiety, followed by carbamate formation using appropriate reagents. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency, reducing both cost and environmental impact.

In addition to its pharmaceutical applications, tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate may find utility in other areas such as agrochemicals or material science. The unique combination of functional groups makes it a versatile building block that can be further modified to suit different industrial needs. For instance, derivatives of this compound could be explored for their potential as herbicides or fungicides, where similar structural motifs have demonstrated efficacy.

The safety profile of any new chemical entity is paramount before it can be considered for clinical use. Preliminary studies on related compounds suggest that carbamate derivatives generally exhibit moderate solubility and acceptable toxicity profiles. However, comprehensive toxicological assessments are necessary to fully characterize the safety concerns associated with tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate before it can be advanced into human trials.

The regulatory landscape for new drug candidates also plays a crucial role in determining the commercial viability of such compounds. Ensuring compliance with guidelines set forth by agencies like the FDA and EMA is essential for navigating the complex process of drug approval. Researchers must carefully document every step of synthesis, purification, and characterization to meet regulatory requirements and support future clinical development efforts.

Future directions in research may focus on exploring analogs of tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate by modifying specific functional groups or introducing additional substituents. Such modifications could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings from bench research to clinical applications.

In conclusion,tert-butyl N-2-amino-3-(5-chloropyridin-2-yl)propylcarbamate (CAS No. 2228172-10-7) represents a promising chemical entity with diverse potential applications in medicine and industry. Its unique structural features make it an attractive candidate for further exploration, while ongoing research continues to uncover new possibilities for its use in addressing various therapeutic challenges.

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